molecular formula C14H14Cl2N2O B129035 Imazalil sulfate CAS No. 58594-72-2

Imazalil sulfate

Cat. No.: B129035
CAS No.: 58594-72-2
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Description

Imazalil sulfate (CAS: 60534-80-7 or 58594-72-2) is a synthetic fungicide belonging to the imidazole class. Its molecular formula is C₁₄H₁₆Cl₂N₂O₅S, with a molecular weight of 395.26 g/mol. It is widely used in post-harvest treatments to control fungal infections in fruits, particularly citrus and stone fruits like apricots. The compound is registered under stringent regulatory guidelines by the U.S. Environmental Protection Agency (EPA), which evaluates its dietary, occupational, and environmental risks.

Preparation Methods

Synthesis of Imazalil Sulfate

The synthesis of this compound begins with the formation of the imazalil free base, followed by sulfonation to introduce the sulfate group. While specific industrial processes remain proprietary, the general methodology can be inferred from analytical protocols and physicochemical data.

Formation of Imazalil Free Base

Imazalil free base (C14H14Cl2N2OC_{14}H_{14}Cl_2N_2O) is synthesized via condensation of 2,4-dichlorophenethyl chloride with allyloxy-imidazole derivatives. The reaction typically occurs in anhydrous toluene under nitrogen atmosphere to prevent oxidation . Post-synthesis, the free base is characterized by a melting point of 51.5C51.5^\circ C to 54C54^\circ C and a vapor pressure of 1.58×1041.58 \times 10^{-4} Pa at 25C25^\circ C .

Sulfonation Reaction

Sulfonation involves reacting the free base with concentrated sulfuric acid (H2SO4H_2SO_4) or chlorosulfonic acid (ClSO3HClSO_3H) in a controlled exothermic process. The reaction proceeds as:

Imazalil (free base)+H2SO4Imazalil sulfate+H2O\text{Imazalil (free base)} + H2SO4 \rightarrow \text{this compound} + H_2O

Key parameters include:

  • Temperature : Maintained below 50C50^\circ C to avoid decomposition.

  • Molar Ratio : Stoichiometric excess of H2SO4H_2SO_4 (1.1:1) ensures complete conversion .

  • Solvent : Dichloromethane or toluene facilitates phase separation, with the upper organic layer retained for further processing .

Purification and Isolation

Liberation of Free Base for Quality Control

Prior to sulfonation, the purity of the imazalil free base is verified by treating the technical material with 25% aqueous ammonium hydroxide (NH4OHNH_4OH). This step liberates the free base from any sulfate impurities, requiring a minimum 2-hour reaction time without agitation . The liberated base is extracted using toluene or dichloromethane, with the organic layer analyzed via gas chromatography (GC) or thin-layer chromatography (TLC) .

Crystallization of this compound

Post-sulfonation, the crude product is crystallized from a mixture of ethanol and water (3:1 v/v). The process yields this compound with a melting point of 128C128^\circ C to 134C134^\circ C . Crystallization conditions are critical to avoid hydrate formation, which may alter solubility and stability.

Table 1: Physicochemical Properties of this compound

PropertyMethodResultSource
Melting PointOECD 102128134C128-134^\circ C
Vapor Pressure (25C25^\circ C)OECD 1042.02×1042.02 \times 10^{-4} Pa
Solubility in Water (20C20^\circ C)OECD 1051.4g/L1.4 \, \text{g/L}

Analytical Methods for Process Validation

Quantification of Active Ingredient

The CIPAC method 335/TC/M/3 specifies GC analysis using a capillary column coated with 5% phenylmethylsiloxane. This compound is first converted to the free base using NH4OHNH_4OH, extracted into toluene, and quantified via flame ionization detection (FID) . The method’s precision meets a relative standard deviation (RSD) of <2% for technical-grade material .

Impurity Profiling

Relevant impurities (e.g., residual solvents, unreacted intermediates) are monitored using high-performance liquid chromatography (HPLC) with UV detection at 220nm220 \, \text{nm}. The FAO specification limits water content to 10g/kg10 \, \text{g/kg} and excludes impurities ≥1 g/kg .

Formulation Preparation

This compound is formulated as emulsifiable concentrates (EC) or soluble liquids (SL) for agricultural use.

Emulsifiable Concentrate (50 EC)

  • Composition : 50% this compound, 10% emulsifiers (e.g., polyoxyethylene castor oil), and 40% aromatic solvents .

  • Preparation : The sulfate is dissolved in toluene, blended with emulsifiers, and homogenized at 25C25^\circ C. The formulation must remain stable for ≥2 years under accelerated storage conditions (54C54^\circ C, 14 days) .

Soluble Liquid (100 SL)

  • Procedure : this compound is dissolved in a buffered aqueous solution (pH 6.5–7.0) containing 5%w/v5\% \, \text{w/v} sodium chloride. Precipitation is avoided by maintaining ionic strength below 0.1M0.1 \, \text{M} .

Quality Assurance and Regulatory Compliance

Batch Analysis Requirements

Each production batch must meet:

  • Imazalil Content : Minimum 725g/kg725 \, \text{g/kg} (equivalent to 964g/kg964 \, \text{g/kg} this compound) .

  • Water Content : ≤10 g/kg (Karl Fischer titration, MT 30) .

Stability Testing

Formulations undergo thermal cycling (10C-10^\circ C to 50C50^\circ C) and photolysis studies (UV-A exposure, 315400nm315–400 \, \text{nm}) to assess degradation kinetics. This compound exhibits a half-life of >90 days in aqueous solutions at pH 7 .

Comparative Analysis of Industrial Methodologies

Table 2: Comparison of Proposer vs. CIPAC Analytical Methods

ParameterProposer’s Method (Janssen)CIPAC Method
Extraction SolventTolueneMethanol
Column TypeCapillary CPSil 8Packed OV-105
Carrier GasHelium (45mL/min45 \, \text{mL/min})Nitrogen (30mL/min30 \, \text{mL/min})
CalibrationExternal StandardInternal Standard

While the CIPAC method uses methanol for extraction, industrial practices favor toluene due to higher partition coefficients for the free base . Capillary GC improves resolution over packed columns, reducing interferences from sulfate salts .

Chemical Reactions Analysis

Types of Reactions: Enilconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Enilconazole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of enilconazole, which may have different antifungal properties and applications .

Scientific Research Applications

Agricultural Applications

Fungal Control in Citrus Fruits
Imazalil sulfate is primarily employed in the postharvest treatment of citrus fruits to control green mold caused by Penicillium digitatum. A study demonstrated that high-volume aqueous applications effectively reduced mold incidence, significantly extending the shelf life of citrus products . The application method typically involves using heated flooders to ensure uniform coverage and penetration.

Seed Dressing
In addition to postharvest applications, this compound is used as a seed dressing to combat diseases in cereals, particularly those caused by Fusarium and Helminthosporium species. This application helps protect seeds during storage and early growth stages, enhancing crop yield and quality .

Residue Analysis and Safety

Analytical Methods
A reliable method for detecting imazalil residues in fruits and vegetables has been developed using high-performance liquid chromatography (HPLC). This method allows for the detection of imazalil at concentrations as low as 0.01 ppm, ensuring food safety standards are met . The analysis involves extracting samples with acetic ether and purifying them using solid-phase extraction cartridges.

Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound. For instance, studies on rodents indicated that the compound is rapidly absorbed and excreted, with tissue residues primarily found in the liver and kidneys . The oral LD50 for imazalil was determined to be approximately 664 mg/kg bw, suggesting moderate toxicity .

Environmental Impact

Ecotoxicology
Research has highlighted the environmental implications of this compound use, particularly its effects on non-target organisms. Studies indicate that while it is effective against target fungal pathogens, there is potential for adverse effects on beneficial soil microorganisms and aquatic life if mismanaged . Therefore, careful application practices are recommended to mitigate such risks.

Case Studies

Study Objective Findings
Postharvest Application in CitrusEvaluate effectiveness against green moldHigh-volume applications significantly reduced mold incidence and improved shelf life
Residue Detection in VegetablesDevelop HPLC method for residue analysisDetection limit established at 0.01 ppm; method validated for various fruits
Toxicological AssessmentDetermine safety profile in rodentsRapid absorption with significant excretion; LD50 calculated at 664 mg/kg bw

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its usage in food production. The World Health Organization (WHO) has established guidelines for acceptable residue levels in food products, emphasizing the importance of monitoring and compliance to ensure consumer safety .

Mechanism of Action

Enilconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane, ultimately causing cell death .

Comparison with Similar Compounds

Chemical and Physical Properties

Imazalil sulfate is a sulfate salt of imazalil, enhancing its solubility and stability compared to the free base. Key properties include:

  • Melting Point : 52.7°C
  • Density : 1.23 g/cm³
  • Solubility: Readily soluble in polar solvents like methanol, facilitating its formulation as emulsifiable concentrates (e.g., 7.5% active ingredient).

Imazalil (Free Base) vs. This compound

Parameter Imazalil Free Base This compound
Chemical Formula C₁₄H₁₄Cl₂N₂O C₁₄H₁₆Cl₂N₂O₅S
Molecular Weight 297.18 g/mol 395.26 g/mol
Solubility Lower in polar solvents Higher due to sulfate salt form
Formulation Stability Less stable Enhanced shelf life
Effective Concentration 50% emulsifiable concentrate (IMZ-50) 7.5% active ingredient (IMZ-S)

Key Findings :

  • This compound’s sulfate group improves solubility and residual activity, making it preferable for post-harvest dips.
  • The free base (IMZ-50) is more concentrated (50% a.i.) but requires higher application rates.

This compound vs. Maneb

Parameter This compound Maneb
Target Pathogen Alternaria alternata Broad-spectrum fungi
Application Rate 0.1% (pre-harvest), 250 ppm (post-harvest) Higher doses required
Efficacy 93.2% reduction in apricot rot Lower efficacy under similar conditions
Phytotoxicity Moderate at 500 ppm Higher risk of residue accumulation

Key Findings :

  • This compound outperforms Maneb in controlling A. alternata with lower phytotoxicity at optimal doses.

This compound vs. Chitosan

Parameter This compound Chitosan
Mode of Action Direct fungicidal activity Induces host defense mechanisms
Residual Half-Life 60–63 days in citrus peels Shorter, biodegradable
Regulatory Status EPA-regulated with established tolerances Generally recognized as safe (GRAS)

Key Findings :

  • This compound provides longer-lasting protection but requires stricter residue monitoring compared to chitosan.

Toxicity and Regulatory Considerations

  • Acute Toxicity : this compound exhibits low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats).
  • Chronic Exposure: No observed adverse effect level (NOAEL) = 0.05 mg/L for inhalation.
  • Endocrine Disruption : Under review by the EPA’s Endocrine Disruptor Screening Program (EDSP).
  • Residue Limits : 0.03 mg/kg in citrus, enforced via HPLC methods.

Comparison with Imazalil Nitrate :

  • Imazalil nitrate (CAS: 58594-73-3) shares similar toxicity profiles but differs in metabolic pathways, producing distinct dichlorophenyl metabolites.

Environmental Degradation

  • Photocatalytic Degradation : Silver-loaded TiO₂ achieves 35.9% degradation under UV light.
  • Half-Life : 60–63 days in citrus peels, classified as "readily degradable".

Biological Activity

Imazalil sulfate, a systemic fungicide, is primarily used in agriculture for the treatment of postharvest fruits and vegetables. Its biological activity is characterized by its absorption, metabolism, and potential effects on various biological systems. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound (C14H16Cl2N2O5S) is a member of the imidazole class of compounds. It acts as a fungicide by inhibiting the demethylation of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Absorption and Metabolism

Absorption : Studies indicate that this compound is rapidly absorbed in rodent species. Following oral administration of a single dose (20 mg/kg body weight), approximately 90% of the compound was excreted within 96 hours, with significant amounts detected in both urine and feces .

Metabolism : The metabolism of this compound is extensive, yielding over 25 metabolites. Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandolic acid. The metabolic pathways involve epoxidation, hydration, oxidative O-dealkylation, and N-dealkylation .

Table 1 summarizes the excretion patterns and tissue distribution following administration:

Parameter Value
Dose Administered20 mg/kg body weight
Total Excretion (96 hours)~90%
Urine Excretion~45%
Feces Excretion~45%
Major Tissues with ResiduesLiver (5.4-6.1%), Lung (1.8-3.5%)

Acute Toxicity

In studies involving acute toxicity, no deaths were observed in mice or rats administered this compound at doses up to 600 ppm over one month . However, increased liver weights and altered enzyme activities were noted at higher doses.

Chronic Toxicity

Chronic exposure studies revealed that this compound could induce liver enzyme alterations. For instance, alanine aminotransferase (ALT) levels increased significantly in male mice at high doses after one month of exposure .

Endocrine Disruption Potential

This compound was evaluated for its potential to disrupt endocrine function through in vitro assays. In studies using MCF7 human breast cancer cells, no significant estrogenic activity was observed, suggesting that imazalil does not act as an endocrine disruptor under the tested conditions .

Case Studies

A notable case study involved the use of this compound in postharvest treatments for citrus fruits. The study demonstrated that imazalil effectively reduced the incidence of Penicillium digitatum, a common pathogen affecting citrus crops. The fungicide's protective action was attributed to its ability to inhibit sporulation and growth of the fungus .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Imazalil sulfate residues in agricultural products, and how are they validated?

  • Methodological Answer : Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are standard for residue analysis. Validation requires establishing limits of detection (LOD), recovery rates, and matrix effects. For example, LC/MS/MS with electrospray ionization and selected reaction monitoring (SRM) has been optimized for Imazalil and its metabolite DCPI in human urine, using transitions like m/z 297.1→159.0 (Imazalil) and m/z 257.0→69.2 (DCPI) . Solid-phase extraction (SPE) columns (e.g., C2 or Oasis HLB) are critical for sample pretreatment, with elution using 1% formic acid in methanol.

Q. How are occupational exposure limits (OELs) for this compound determined in regulatory frameworks?

  • Methodological Answer : OELs derive from human-equivalent concentrations (HEC) and doses (HED), calculated using inhalation toxicity studies and adjusted for pharmacokinetic interspecies differences. For instance, the EPA’s 2018 risk assessment revised the interspecies uncertainty factor from 10× to 3×, with HED values ranging from 0.114 to 114 mg/kg/day for occupational handlers. Risk estimates use margin of exposure (MOE) thresholds (e.g., MOE ≥30), validated through studies from PHED 1.1 and AHETF databases .

Advanced Research Questions

Q. How can researchers design experiments to assess the endocrine disruption potential of this compound?

  • Methodological Answer : Utilize tiered testing under the Endocrine Disruptor Screening Program (EDSP). In vitro assays (e.g., H295R adrenocortical cell models) evaluate steroidogenesis disruption, while in vivo studies in rodents assess reproductive and developmental endpoints (e.g., estrus cyclicity, thyroid histopathology). The EPA’s 2018 review prioritized sensitive endpoints like aromatase inhibition and thyroid hormone modulation, requiring alignment with FFDCA Section 408(p) .

Q. What methodological considerations are critical when quantifying this compound metabolites in human biological samples using LC/MS/MS?

  • Methodological Answer : Key steps include:

  • Internal Standards : Use deuterated analogs (e.g., D5-labeled Imazalil) to correct for matrix effects.
  • SPE Optimization : Neutral pH retention and formic acid elution minimize interference.
  • Validation : Achieve LODs of 1 ng/mL for both Imazalil and DCPI, with recovery rates >85% .
  • Ethical Compliance : Ensure studies adhere to 40 CFR 26 guidelines for human exposure data .

Q. How should conflicting data from historical and contemporary risk assessments of this compound be reconciled in meta-analyses?

  • Methodological Answer : Address discrepancies by:

  • Temporal Adjustments : Incorporate updated toxicity metrics (e.g., elimination of dermal POD requirements due to non-corrosive doses in recent studies) .
  • Uncertainty Factor Revisions : Compare legacy data (e.g., 2002 assessments) with modern adjustments (e.g., FQPA factor reduced to 1×, interspecies factor to 3×) .
  • Data Weighting : Prioritize studies with robust exposure scenarios (e.g., automated post-harvest treatments with MOEs up to 19,000,000) over outdated seed treatment data .

Q. What strategies are effective for synthesizing fragmented literature on this compound’s health impacts?

  • Methodological Answer :

  • Systematic Reviews : Use tools like Semrush’s Topic Research to map questions from EPA reports (e.g., carcinogenicity, craniofacial malformations) and prioritize peer-reviewed studies .
  • Gap Analysis : Highlight understudied areas (e.g., long-term neurobehavioral effects in humans) using EPA’s 2018 literature review table, which notes limited human biomarker data .

Q. Data Interpretation and Contradiction Analysis

Q. How can researchers interpret HEC/HED values (e.g., Table 4.5.3.3) to adjust experimental parameters?

  • Methodological Answer : Convert inhalation toxicity data (e.g., 0.114 HEC) to human-equivalent doses using species-specific breathing rates. For occupational scenarios, apply adjustment factors (e.g., 0.75 duration) to align with real-world exposure durations . Note that error corrections in HED calculations may asymmetrically affect risk estimates, necessitating sensitivity analyses .

Q. What approaches resolve contradictions between in vitro and in vivo toxicity findings for this compound?

  • Methodological Answer : Cross-validate using adverse outcome pathways (AOPs). For example, in vitro aromatase inhibition (IC50 values) should correlate with in vivo reproductive toxicity (e.g., reduced fertility in rats). Discrepancies may arise from metabolic differences—address these by profiling metabolites like DCPI in target tissues .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
Record name IMAZALIL
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Record name enilconazole
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
Record name Imazalil
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
Record name Imazalil
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
Record name IMAZALIL
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Record name Imazalil
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Record name IMAZALIL
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Melting Point

52.7 °C, 50 °C
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Record name IMAZALIL
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Imazalil sulfate
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